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2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one

Catalog No.
S13542301
CAS No.
M.F
C10H13N3OS
M. Wt
223.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)...

Product Name

2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one

IUPAC Name

2-amino-7-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

InChI

InChI=1S/C10H13N3OS/c1-10(2,3)5-4-15-7-6(5)12-9(11)13-8(7)14/h4H,1-3H3,(H3,11,12,13,14)

InChI Key

AZIKLMRIYOTDAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=C1N=C(NC2=O)N

2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound features a thieno ring fused with a pyrimidine structure, characterized by the presence of an amino group at the 2-position and a tert-butyl group at the 7-position. The molecular formula is C_10H_12N_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features of this compound contribute to its potential biological activities and applications in medicinal chemistry.

Typical for thieno[3,2-d]pyrimidines. These reactions include:

  • Aromatic Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Suzuki Coupling: This reaction can be employed to introduce aryl or heteroaryl groups into the structure, enhancing its pharmacological properties .
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form more complex derivatives.

Research has indicated that thieno[3,2-d]pyrimidines exhibit a range of biological activities, including:

  • Antiparasitic Activity: Compounds within this class have shown efficacy against parasites responsible for diseases such as trypanosomiasis and leishmaniasis .
  • Inhibition of NTPDases: Specific derivatives have been identified as selective inhibitors of human NTPDases, which are important in regulating extracellular nucleotide levels and have implications in various diseases .
  • Potential Anticancer Properties: Some studies suggest that these compounds may exhibit anticancer activity by targeting specific cellular pathways.

The synthesis of 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one can be achieved through several methods:

  • Start from 4-chloro-thieno[3,2-d]pyrimidine: This compound can undergo nucleophilic substitution with tert-butylamine followed by hydrolysis to yield the desired product.
  • Sequential Reactions: Utilizing a combination of aromatic nucleophilic substitution followed by cyclization reactions can facilitate the formation of this compound from simpler precursors .
  • Use of Boronic Acids in Suzuki Coupling: This method allows for the introduction of various substituents at the pyrimidine ring to modify biological activity .

The unique properties of 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one make it suitable for several applications:

  • Pharmaceutical Development: Due to its biological activity against various targets, it is a candidate for developing new drugs targeting parasitic infections and possibly cancer.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to explore enzyme inhibition mechanisms or cellular signaling pathways.

Interaction studies involving 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one typically focus on:

  • Molecular Docking Studies: These studies help elucidate how this compound interacts with specific protein targets such as NTPDases, providing insights into its inhibitory mechanisms and guiding further modifications for enhanced potency .
  • Biochemical Assays: Evaluating the compound's effects on cellular systems or enzyme activity helps establish its pharmacological profile.

Several compounds share structural similarities with 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one. Here are some notable examples:

Compound NameStructureUnique Features
Thieno[3,2-d]pyrimidin-4-oneThieno StructureLacks amino group; potential for different biological activity.
6-Amino-thieno[3,2-d]pyrimidin-4-one6-Amino StructureDifferent substitution pattern; may exhibit varied pharmacological properties.
N-benzyl-N-methyl-thieno[3,2-d]pyrimidin-4-amineN-benzyl StructureBenzyl substitution alters lipophilicity and potentially bioavailability.

Uniqueness

The presence of the tert-butyl group at the 7-position distinguishes 2-amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one from other derivatives. This bulky substituent may enhance lipophilicity and steric hindrance, influencing its interaction with biological targets and potentially improving selectivity over similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

223.07793322 g/mol

Monoisotopic Mass

223.07793322 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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